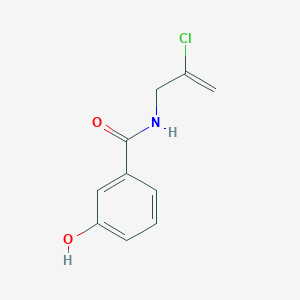

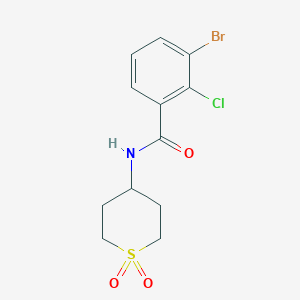

2-chloro-1-(3,4-dihydro-2H-1,5-benzoxazepin-5-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

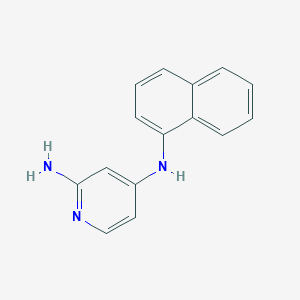

2-chloro-1-(3,4-dihydro-2H-1,5-benzoxazepin-5-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as clozapine N-oxide (CNO) and is used as a pharmacological tool to study the function of specific neural circuits in the brain.

Mechanism of Action

The mechanism of action of 2-chloro-1-(3,4-dihydro-2H-1,5-benzoxazepin-5-yl)ethanone is through the activation of DREADD receptors. These receptors are engineered G protein-coupled receptors that are activated by the synthetic ligand CNO. Upon binding of CNO to DREADD receptors, downstream signaling pathways are activated, resulting in the modulation of neuronal activity.

Biochemical and Physiological Effects:

2-chloro-1-(3,4-dihydro-2H-1,5-benzoxazepin-5-yl)ethanone has been shown to have minimal effects on basal neuronal activity. However, upon activation of DREADD receptors, CNO can modulate neuronal activity and alter behavioral and physiological processes. For example, CNO has been shown to modulate the activity of dopaminergic neurons in the ventral tegmental area, resulting in changes in reward-related behavior.

Advantages and Limitations for Lab Experiments

2-chloro-1-(3,4-dihydro-2H-1,5-benzoxazepin-5-yl)ethanone has several advantages for use in lab experiments. It is a highly selective ligand for DREADD receptors, allowing for precise activation of specific neural circuits. CNO is also stable and has a long half-life, making it suitable for in vivo experiments. However, there are also limitations to the use of CNO. It has been shown to have off-target effects at high concentrations, and its effects can be influenced by factors such as age, sex, and stress.

Future Directions

There are several future directions for the use of 2-chloro-1-(3,4-dihydro-2H-1,5-benzoxazepin-5-yl)ethanone in scientific research. One direction is the development of new DREADD receptors that are activated by different ligands, allowing for even greater specificity in neural circuit activation. Another direction is the investigation of the role of specific neural circuits in disease states, such as addiction and depression. Additionally, the use of CNO in combination with other techniques, such as optogenetics and chemogenetics, may allow for even greater control over neural activity and behavior.

Synthesis Methods

The synthesis of 2-chloro-1-(3,4-dihydro-2H-1,5-benzoxazepin-5-yl)ethanone involves the reaction of clozapine with oxalyl chloride and dimethylformamide (DMF). This reaction results in the formation of the chloroformate derivative of clozapine, which is then reacted with ethanolamine to produce CNO. The purity of the compound is ensured by recrystallization from an appropriate solvent.

Scientific Research Applications

2-chloro-1-(3,4-dihydro-2H-1,5-benzoxazepin-5-yl)ethanone is widely used as a pharmacological tool to study the function of specific neural circuits in the brain. It is used in optogenetics experiments to activate specific neurons expressing the designer receptor exclusively activated by designer drug (DREADD) receptors. This allows researchers to study the function of specific neural circuits in vivo. CNO is also used to investigate the role of specific neurotransmitter systems in behavioral and physiological processes.

properties

IUPAC Name |

2-chloro-1-(3,4-dihydro-2H-1,5-benzoxazepin-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-8-11(14)13-6-3-7-15-10-5-2-1-4-9(10)13/h1-2,4-5H,3,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETNCUAGDUQXQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2OC1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethylpiperidin-4-yl)methyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B6630816.png)

![N-[(1-methylpiperidin-4-yl)methyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B6630822.png)

![2-Chloro-1-[4-(2-cyanophenyl)piperazin-1-yl]ethanone](/img/structure/B6630853.png)

![N-[(1-methoxycyclobutyl)methyl]azepane-1-carboxamide](/img/structure/B6630860.png)

![1-[[4-(Hydroxymethyl)phenyl]methyl]-3-methylimidazol-2-one](/img/structure/B6630861.png)

![4-amino-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]benzamide](/img/structure/B6630884.png)